molecular formula C14H19BO4 B1532657 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 956431-01-9

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1532657
CAS No.: 956431-01-9
M. Wt: 262.11 g/mol
InChI Key: LWMIBTMNBYRUHU-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a chemical compound with a complex structure that includes a methoxy group, a benzaldehyde group, and a boronic ester group

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-Formyl-3-methoxyphenylboronic acid pinacol ester, are typically organic compounds that participate in carbon-carbon bond formation reactions . This compound is often used as an organoboron reagent in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . In this process, the boronic ester is transferred from boron to a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a primary biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler building blocks . The compound’s role as an organoboron reagent makes it a crucial participant in this pathway .

Pharmacokinetics

It’s important to note that boronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Therefore, the compound’s action may vary depending on the pH of the environment. Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

  • Boronic Acid Formation: : The starting material is often a boronic acid, which undergoes esterification with pinacol to form the boronic ester.

  • Bromination: : The benzene ring is brominated at the appropriate position to introduce the bromo group.

  • Nucleophilic Substitution: : The bromo group is substituted with the boronic ester group through a nucleophilic substitution reaction.

  • Oxidation: : The final step involves the oxidation of the intermediate to form the benzaldehyde group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: can undergo various types of chemical reactions, including:

  • Oxidation: : The benzaldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Alcohols

  • Substitution: : Various boronic acid derivatives

Scientific Research Applications

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the development of bioactive molecules and probes for biological studies.

  • Industry: : It is used in the production of materials and chemicals that require specific functional groups.

Comparison with Similar Compounds

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is unique due to its specific combination of functional groups. Similar compounds include:

  • Boronic acids: : These compounds share the boronic ester group but lack the methoxy and benzaldehyde groups.

  • Benzaldehydes: : These compounds have the benzaldehyde group but lack the boronic ester group.

  • Methoxybenzenes: : These compounds have the methoxy group but lack the boronic ester and benzaldehyde groups.

The presence of all three functional groups in This compound makes it a versatile and valuable compound in various applications.

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organoboron compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant data from various studies and highlighting its applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H17_{17}B1_{1}O4_{4}
  • Molecular Weight : 222.08 g/mol
  • CAS Number : 1195-66-0

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

Antimicrobial Activity

Recent studies indicate that boron-containing compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant strains of bacteria have been reported to range from 4–8 μg/mL for Staphylococcus aureus and Mycobacterium species. These findings suggest a promising avenue for developing new antimicrobial agents based on the structure of this compound .

Anticancer Potential

The compound's structural features align with known anticancer agents:

  • In vitro studies have shown that related dioxaborolane derivatives can inhibit cell proliferation in various cancer cell lines. Notably, one study reported an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that modifications to the dioxaborolane structure could enhance its selectivity and potency against cancer cells.

The mechanisms underlying the biological activity of this compound are still under investigation. However:

  • It is hypothesized that the boron atom facilitates interactions with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt critical cellular processes leading to cell death or inhibition of growth in pathogens and cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A recent study evaluated the efficacy of various boron compounds against resistant bacterial strains. The results indicated that derivatives similar to this compound exhibited significant activity with MIC values comparable to established antibiotics .
  • Anticancer Activity :
    • In a preclinical model using MDA-MB-231 cells injected into mice, treatment with a dioxaborolane derivative resulted in reduced tumor growth compared to controls. This suggests potential for further development as an anticancer therapeutic .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityMIC values of 4–8 μg/mL against MRSA and Mycobacterium species
Anticancer PotentialIC50_{50} = 0.126 μM against MDA-MB-231; significant inhibition of proliferation
MechanismBoron facilitates interactions with proteins/nucleic acids leading to cell death

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMIBTMNBYRUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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